molecular formula C18H20O5 B14074244 {4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol CAS No. 101553-98-4

{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol

Katalognummer: B14074244
CAS-Nummer: 101553-98-4
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: YIJQKWJVYOKLIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is a complex organic compound characterized by its unique structural features This compound contains a benzenemethanol core substituted with a 1,3-dioxane ring and a methoxyphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- typically involves multi-step organic reactions. One common approach is the condensation of benzenemethanol with 1,3-dioxane and 2-methoxyphenol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- undergoes various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), Sodium hydride (NaH)

Major Products Formed

    Oxidation: Benzenecarboxylic acid derivatives

    Reduction: Benzenemethanol derivatives

    Substitution: Various substituted benzenemethanol derivatives

Wissenschaftliche Forschungsanwendungen

Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanol, 4-methoxy-: Similar structure but lacks the 1,3-dioxane ring.

    Benzenemethanol, 2-(1,3-dioxan-2-yl)-: Similar structure but with different substitution patterns.

Uniqueness

Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is unique due to the presence of both the 1,3-dioxane ring and the methoxyphenoxy group

Eigenschaften

CAS-Nummer

101553-98-4

Molekularformel

C18H20O5

Molekulargewicht

316.3 g/mol

IUPAC-Name

[4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]phenyl]methanol

InChI

InChI=1S/C18H20O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11,18-19H,2,9-10,12H2,1H3

InChI-Schlüssel

YIJQKWJVYOKLIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.